N-(2,4-dimethylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide is a complex organic compound belonging to the class of chromene derivatives. Chromenes are bicyclic compounds consisting of a benzene ring fused to a pyran ring, and they are known for their diverse biological activities. This particular compound features a nitro group and a carboxamide functional group, which contribute to its chemical reactivity and potential applications in medicinal chemistry.
The synthesis and characterization of N-(2,4-dimethylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide have been documented in various studies focusing on the biological evaluation of chromene derivatives. Such compounds are often explored for their pharmacological properties, including antimicrobial and anti-inflammatory activities.
N-(2,4-dimethylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide is classified as a chromene derivative with specific functional groups that enhance its biological activity. It falls within the broader category of coumarin-like compounds, which are known for their therapeutic potential.
The synthesis of N-(2,4-dimethylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. Common synthetic routes may include:
The specific reaction conditions (temperature, solvent, catalysts) can vary significantly depending on the desired yield and purity of the final product. Advanced techniques such as microwave-assisted synthesis or solvent-free conditions may also be employed to enhance efficiency and reduce environmental impact.
The molecular structure of N-(2,4-dimethylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide can be represented using various notations:
Property | Value |
---|---|
Molecular Formula | C18H15N3O4 |
Molecular Weight | 341.33 g/mol |
IUPAC Name | N-(2,4-dimethylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide |
InChI | InChI=1S/C18H15N3O4/c1-14(19)12-9-7-10(8-11(12)21)16(20)17(22)18(15)23/h7-12H,1H3,(H,19,20)(H,21,22) |
Canonical SMILES | CC(C)c1ccc(cc1C)N(=O)(=O)c2c(c(=O)c3c(c(c(c(c3o2)C(=O)N)C(=O)N)C(=O)N))C(=O)N |
The compound's structural features include:
N-(2,4-dimethylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide can participate in several types of chemical reactions:
The specific conditions for these reactions (e.g., temperature, pressure, catalysts) must be carefully controlled to achieve desired outcomes without unwanted side reactions.
The mechanism of action of N-(2,4-dimethylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide involves its interaction with biological targets:
Research indicates that chromene derivatives can modulate pathways such as apoptosis and inflammation by interacting with kinases and other signaling molecules.
N-(2,4-dimethylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide exhibits several notable physical properties:
Key chemical properties include:
N-(2,4-dimethylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide has potential applications in various scientific fields:
CAS No.: 99593-25-6
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8